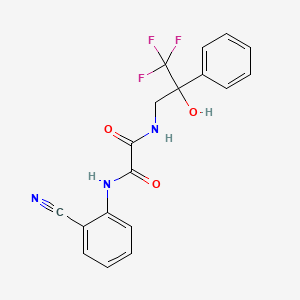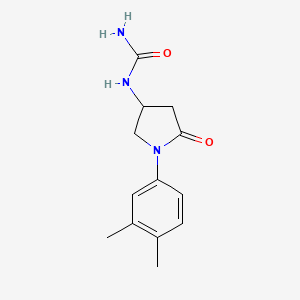![molecular formula C11H12O3 B2476230 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid CAS No. 111009-36-0](/img/structure/B2476230.png)
2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid is an organic compound with the molecular formula C11H12O3 It is characterized by the presence of a phenylprop-2-en-1-yl group attached to an acetic acid moiety via an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid can be synthesized through the reaction of 3-phenylprop-2-en-1-ol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-phenylprop-2-en-1-ol attacks the carbon atom of chloroacetic acid, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The phenylprop-2-en-1-yl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The double bond in the phenylprop-2-en-1-yl group can be reduced to form the corresponding saturated compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (e.g., chloride, bromide) and amines.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated compounds.
Substitution: Formation of new ether derivatives with different substituents.
Aplicaciones Científicas De Investigación
2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors
Mecanismo De Acción
The mechanism of action of 2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid involves its interaction with specific molecular targets. The phenylprop-2-en-1-yl group can interact with enzymes and receptors, modulating their activity. The ether linkage allows for the compound to be metabolized into active metabolites that exert biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Allyl phenoxyacetate: Similar in structure but with an allyl group instead of a phenylprop-2-en-1-yl group.
Phenoxyacetic acid: Lacks the phenylprop-2-en-1-yl group, making it less complex.
Phenylacetic acid: Contains a phenyl group directly attached to the acetic acid moiety
Uniqueness
2-[(3-Phenylprop-2-en-1-yl)oxy]acetic acid is unique due to the presence of the phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-[(E)-3-phenylprop-2-enoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)9-14-8-4-7-10-5-2-1-3-6-10/h1-7H,8-9H2,(H,12,13)/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPYUPRPMZCHSH-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
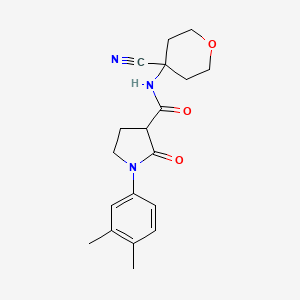
![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] propanoate](/img/structure/B2476149.png)
![4-(bromomethyl)-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-indazole](/img/structure/B2476150.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B2476152.png)
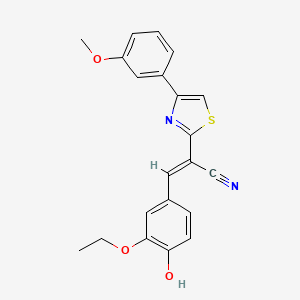
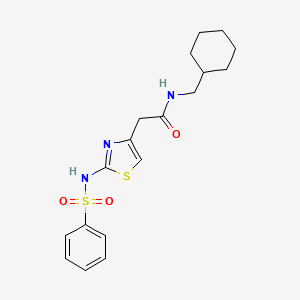
![2-phenyl-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2476158.png)
![N-(2-bromophenyl)-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]oxy}acetamide](/img/structure/B2476159.png)
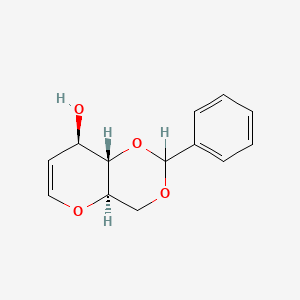
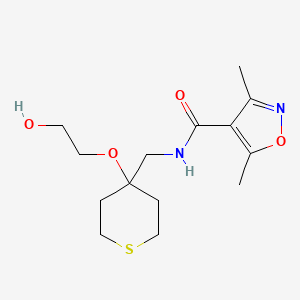
![7-hydroxy-3-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2476165.png)
![methyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2476167.png)
